Cas no 916914-03-9 (2-(Difluoromethyl)-1H-indole)
2-(Difluoromethyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-1H-indole
- 2-DIFLUOROMETHYLINDOL
- AKOS006331246
- DTXSID20628023
- 916914-03-9
- SCHEMBL3293603
- PHVLPXJEJXMWRT-UHFFFAOYSA-N
-
- Inchi: 1S/C9H7F2N/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,9,12H
- InChI Key: PHVLPXJEJXMWRT-UHFFFAOYSA-N
- SMILES: FC(C1=CC2C=CC=CC=2N1)F
Computed Properties
- Exact Mass: 167.05500
- Monoisotopic Mass: 167.05465555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- Density: 1.287
- Boiling Point: 283ºC
- Flash Point: 125ºC
- Refractive Index: 1.589
- PSA: 15.79000
- LogP: 3.10550
2-(Difluoromethyl)-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Difluoromethyl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1601867-1g |
2-(Difluoromethyl)-1H-indole |
916914-03-9 | 98% | 1g |
¥10357.00 | 2024-04-25 |
2-(Difluoromethyl)-1H-indole Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 2-(Difluoromethyl)-1H-indole
Comprehensive Overview of 2-(Difluoromethyl)-1H-indole (CAS No. 916914-03-9): Properties, Applications, and Industry Insights
2-(Difluoromethyl)-1H-indole (CAS No. 916914-03-9) is a fluorinated indole derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's difluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable building block in drug discovery. Recent studies highlight its potential as a key intermediate in the synthesis of small-molecule inhibitors targeting enzymes like kinases and GPCRs, aligning with the growing demand for precision medicine.
In the context of green chemistry trends, researchers are exploring sustainable synthetic routes for 2-(Difluoromethyl)-1H-indole to minimize environmental impact. This aligns with frequent search queries such as "eco-friendly fluorination methods" and "biodegradable heterocyclic compounds." The compound's electronic properties, influenced by the electron-withdrawing difluoromethyl moiety, make it particularly interesting for OLED materials development—a hot topic in materials science forums.
The pharmaceutical industry's shift toward targeted cancer therapies has increased interest in indole-based scaffolds. 2-(Difluoromethyl)-1H-indole demonstrates promising structure-activity relationships (SAR) in modulating protein-protein interactions, frequently mentioned in PubMed-indexed articles. Its logP value and hydrogen bonding capacity (common search terms in drug design) position it as a candidate for blood-brain barrier penetration studies.
Analytical characterization of CAS 916914-03-9 typically involves LC-MS purity analysis and NMR spectral interpretation—techniques frequently searched by quality control specialists. The compound's thermal stability (up to 200°C based on DSC data) makes it suitable for high-temperature applications, addressing queries about "heat-resistant organic compounds." Recent patent analyses reveal its incorporation in crop protection formulations, responding to the agricultural sector's need for low-toxicity pesticides.
From a regulatory perspective, 2-(Difluoromethyl)-1H-indole complies with major pharmacopeia standards (USP/EP), a critical factor for manufacturers searching "ICH-compliant intermediates." Its crystallinity (confirmed by XRD) and solubility profile in DMSO (>50 mg/mL) are frequently documented parameters in chemical databases. The compound's role in PET radiopharmaceuticals development has emerged as a niche application, connecting to trending searches about "molecular imaging probes."
Supply chain data indicates growing demand for 916914-03-9 from Asian API manufacturers, reflecting regional shifts in fine chemical production. Analytical method development for this compound often involves HPLC method optimization—a technical challenge commonly discussed in chromatography forums. Its storage stability under inert atmosphere (-20°C) makes it suitable for long-term research projects, addressing practical concerns in laboratory management.
In material science applications, the electrochemical properties of 2-(Difluoromethyl)-1H-indole have been investigated for organic semiconductor applications, correlating with increased academic interest in "flexible electronics materials." The compound's vibrational modes (characterized by FTIR) provide valuable data for computational chemists searching "DFT calculation benchmarks."
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